(Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride
Description
(Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride is a secondary amine hydrochloride salt characterized by a butan-2-yl group and a furan-2-ylmethyl substituent. Furan rings, being oxygen-containing heterocycles, may influence electronic properties, solubility, and metabolic stability compared to purely aromatic or aliphatic substituents .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-3-8(2)10-7-9-5-4-6-11-9;/h4-6,8,10H,3,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQKCOGEHLNLIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CO1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride typically involves the reaction of butan-2-ylamine with furan-2-carbaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced at the amine group to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yl group and the furan-2-ylmethyl group provide unique binding properties, allowing the compound to modulate the activity of its targets. This modulation can lead to changes in cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key parameters of (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride analogs from the evidence:
Key Findings:
Substituent Effects on Molecular Weight :
- The 4-tert-butylphenyl substituent in increases molecular weight (255.83) due to its bulk. In contrast, the simpler methyl group in results in the lowest molecular weight (139.63). The hypothetical furan derivative would likely have a molecular weight between these extremes, closer to 220–240 g/mol.
The furan ring’s oxygen atom could similarly donate electron density but with reduced steric hindrance compared to tert-butylphenyl .
Applications :
- Compounds like are prioritized for API intermediates due to high purity (≥97%) and compatibility with ISO-certified manufacturing. The furan analog might find niche applications in drug discovery, leveraging furan’s metabolic stability and bioavailability .
Research Implications and Limitations
While direct data on (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride are unavailable, extrapolation from analogs suggests:
Biological Activity
(Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride is a synthetic compound characterized by the presence of a butan-2-yl group and a furan moiety. Its molecular formula is C₁₀H₁₈ClNO, with a molecular weight of 203.71 g/mol. The compound's structure suggests potential biological activities, particularly due to the presence of an amine group and a furan ring, which are known to interact with various biological targets.
Chemical Structure
| Component | Structure |
|---|---|
| Butan-2-yl Group | Butan-2-yl |
| Furan Ring | Furan |
| Amine Group | Amine |
The biological activity of (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride is believed to stem from its ability to engage in specific molecular interactions:
- Hydrogen Bonding : The amine group can form hydrogen bonds with various biomolecules, enhancing its potential for receptor binding.
- Electrostatic Interactions : These interactions may modulate the activity of enzymes or receptors.
- π-π Stacking : The furan ring may participate in π-π stacking interactions, which are crucial for stabilizing interactions with aromatic amino acids in proteins.
Biological Activity
Preliminary studies indicate that (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride may exhibit several biological activities:
Antimicrobial Properties
Research suggests that compounds containing furan rings often possess antimicrobial properties. The unique structure of this compound may allow it to inhibit the growth of various pathogens through its interaction with microbial cell components.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity is attributed to its ability to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
Research Findings and Case Studies
A variety of studies have explored the biological activity of similar compounds, providing insights into the potential effects of (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride:
- Synthesis and Evaluation : The synthesis typically involves reductive amination, combining butan-2-amine with 5-methylfuran-2-carbaldehyde. This method has been optimized for yield and purity, indicating a feasible pathway for further research into its biological applications.
- Case Study on Related Compounds : Studies on similar furan-containing compounds have shown promising results against SARS-CoV-2 main protease (M pro), suggesting that structural modifications can lead to significant biological activity . For example, derivatives exhibiting IC50 values as low as 1.55 μM have been identified, highlighting the importance of structural features in determining efficacy.
Future Directions
Given its structural characteristics and preliminary findings, (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride warrants further investigation:
- In Vitro Studies : More comprehensive in vitro studies are needed to elucidate its mechanism of action and confirm its antimicrobial and anti-inflammatory properties.
- In Vivo Evaluations : Future research should include in vivo studies to assess the pharmacokinetics and therapeutic potential of this compound.
- Structure-Activity Relationship (SAR) Studies : Investigating the SAR will provide insights into how modifications to the compound's structure can enhance its biological activity.
Chemical Reactions Analysis
Oxidation Reactions
The amine group and furan ring undergo distinct oxidation pathways:
Amine Oxidation
-
Reagents/Conditions : KMnO₄ (acidic/basic), H₂O₂, or O₂ with metal catalysts .
-
Products :
-
Imine formation : Oxidation of the secondary amine yields an imine ().
-
Nitrile formation : Strong oxidative conditions (e.g., CrO₃) convert the amine to a nitrile.
-
Furan Ring Oxidation
| Reaction Type | Reagents | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amine → Imine | H₂O₂, pH 7 | Imine derivative | 65–78 | |
| Furan → Diketone | O₃, then Zn/H₂O | 2,5-Diketone | 82 |
Reduction Reactions
The compound participates in hydrogenation and borohydride-mediated reductions:
Amine Reduction
-
Reagents/Conditions : LiAlH₄ or NaBH₄ in THF/EtOH.
-
Products : Tertiary amine via N-alkylation (e.g., with aldehydes/ketones).
Furan Hydrogenation
-
Products :
| Reaction Type | Catalyst | Product | Selectivity (%) | Reference |
|---|---|---|---|---|
| Furan → THF | Pd/C, H₂ | Tetrahydrofuran | 90 | |
| Amine Alkylation | NaBH₃CN | Tertiary amine | 75 |
Electrophilic Substitution on the Furan Ring
The furan’s electron-rich ring undergoes electrophilic attacks:
Halogenation
Nitration
-
Reagents/Conditions : HNO₃/H₂SO₄ at 0–5°C.
-
Products : 5-Nitro-furan derivatives.
| Reaction Type | Reagents | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | Br₂, CCl₄ | C5 | 88 | |
| Nitration | HNO₃/H₂SO₄ | C5 | 72 |
Acid-Base and Deprotonation Reactions
The hydrochloride salt’s behavior in solution influences reactivity:
-
Deprotonation : Treatment with NaOH or K₂CO₃ liberates the free amine, enhancing nucleophilicity for alkylation/acylation.
-
Salt Formation : Reacts with strong acids (e.g., HCl gas) to regenerate the hydrochloride.
Example :
-
Free amine + acetyl chloride → N-acetylated product (yield: 85%).
Condensation and Cyclization
The amine participates in imine and heterocycle formation:
Schiff Base Formation
Heterocycle Synthesis
-
Reagents/Conditions : CS₂ or thioureas, Cu catalysis.
-
Products : Thiazolidinones or furan-fused heterocycles.
| Reaction Type | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Imine formation | Benzaldehyde | Schiff base | Ligand synthesis | |
| Thiazolidinone synthesis | CS₂, CuI | Antibacterial agent | Medicinal chemistry |
Stability and Degradation
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Butan-2-yl)[(furan-2-yl)methyl]amine hydrochloride?
- Methodological Answer : Reductive amination is a primary route, utilizing catalysts such as Ru/Al₂O₃ under hydrogen gas (H₂). Reaction conditions (e.g., 140°C for 2 hours) influence the yield of the amine product. For furan-containing precursors, DFT simulations suggest adsorption orientations on the catalyst surface (NH group proximity to Ru centers) are critical for selectivity . Purification can involve column chromatography or recrystallization, with purity verified via NMR (≥95% purity standards) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR/IR/MS : Confirm molecular structure via ¹H/¹³C NMR (e.g., furan proton signals at δ 6.3–7.4 ppm), IR (N-H stretch ~3300 cm⁻¹), and high-resolution mass spectrometry.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. WinGX provides a suite for data integration and validation .
Q. What safety protocols are critical when handling this hydrochloride salt?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for acute toxicity guidelines (e.g., GHS Category 4 for inhalation/skin exposure). Use PPE (gloves, lab coats), work in fume hoods, and store in sealed containers under anhydrous conditions . For spills, avoid water discharge and use absorbents like vermiculite .
Advanced Research Questions
Q. How do catalytic systems influence yield and selectivity in reductive amination of furan derivatives?
- Methodological Answer : Ru/Al₂O₃ promotes alcohol-amine formation (47% yield) by favoring NH-group adsorption on Ru centers, as shown via DFT. Competing pathways (e.g., pyrazine formation in solution) arise from weak alcohol-imine adsorption on NH₃-covered Ru surfaces. Silica-anchored N-heterocyclic carbene (NHC) co-catalysts improve yields (42%) by stabilizing intermediates .
Q. How can contradictions in X-ray crystallographic data (e.g., disorder/twinning) be resolved?
- Methodological Answer : SHELXL’s TWIN/BASF commands model twinned data, while WinGX’s tools (e.g., PLATON) validate hydrogen bonding and symmetry. For disordered regions, iterative refinement with restraints on bond lengths/angles improves accuracy .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) models adsorption energetics on catalytic surfaces . Molecular docking (e.g., AutoDock Vina) screens interactions with enzymes/receptors, guided by structural analogs (e.g., cyclopentylamine hydrochlorides ).
Q. How does stereochemistry influence physicochemical properties compared to structural analogs?
- Methodological Answer : Compare cis/trans configurations (e.g., cis-2-methylcyclopentanamine hydrochloride ) via polarimetry and XRD. Cis isomers often exhibit higher solubility in polar solvents due to dipole alignment, while trans isomers may show enhanced thermal stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
